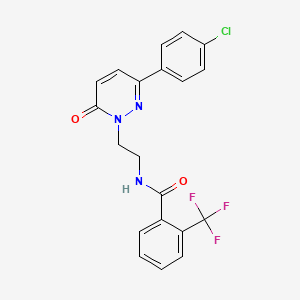

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide

Beschreibung

N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a pyridazinone core substituted with a 4-chlorophenyl group, an ethyl linker, and a 2-(trifluoromethyl)benzamide moiety. The pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms and a ketone group) contributes to hydrogen-bonding interactions, while the 4-chlorophenyl and trifluoromethyl groups enhance lipophilicity and metabolic stability .

Eigenschaften

IUPAC Name |

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF3N3O2/c21-14-7-5-13(6-8-14)17-9-10-18(28)27(26-17)12-11-25-19(29)15-3-1-2-4-16(15)20(22,23)24/h1-10H,11-12H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRREEWZMXZEDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, pyridazine derivatives, and trifluoromethylbenzoyl chloride. The reaction conditions may involve:

Condensation reactions: Using catalysts such as p-toluenesulfonic acid.

Cyclization reactions: Employing reagents like phosphorus oxychloride.

Amidation reactions: Utilizing coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch reactors: For controlled synthesis.

Continuous flow reactors: For large-scale production.

Purification techniques: Such as recrystallization and chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate.

Reduction: Employing reducing agents such as lithium aluminum hydride.

Substitution: Involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May yield carboxylic acids or ketones.

Reduction: Can produce alcohols or amines.

Substitution: Results in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide has several scientific research applications, including:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent for various diseases.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibiting or activating enzymatic pathways.

Receptors: Binding to cellular receptors to modulate biological responses.

Pathways: Affecting signaling pathways involved in disease processes.

Biologische Aktivität

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The compound features a pyridazinone core with various substituents, including a trifluoromethyl group and a 4-chlorophenyl moiety. Its molecular formula is , with a molecular weight of approximately 398.83 g/mol. The presence of these functional groups suggests significant interactions with biological targets, enhancing its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

- Preparation of the Pyridazinone Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones.

- Introduction of Substituents : Electrophilic aromatic substitution is used to introduce the chlorophenyl group.

- Formation of the Amide Bond : The final step involves coupling the pyridazinone intermediate with the trifluoromethylbenzoyl derivative under amide bond-forming conditions, often utilizing coupling agents like EDCI or DCC.

Biological Mechanisms

This compound's biological activity is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, studies indicate that similar pyridazinone derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission .

- Antimicrobial Activity : Compounds with similar structural features have been evaluated for their efficacy against Mycobacterium tuberculosis and other pathogens. Some derivatives have demonstrated moderate inhibitory effects, suggesting that this compound may also possess antimicrobial properties .

1. Antimicrobial Efficacy

Research on pyridazinone derivatives indicates that compounds similar to this compound exhibit antimicrobial activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 62.5 µM to 250 µM .

2. Enzyme Inhibition Studies

A study evaluating the inhibition of AChE and BuChE found that certain derivatives showed IC50 values lower than rivastigmine, a clinically used drug for Alzheimer's disease treatment. The most potent inhibitors demonstrated IC50 values in the range of 27.04–106.75 µM for AChE .

Data Tables

| Activity | Compound | IC50 (µM) | MIC (µM) |

|---|---|---|---|

| AChE Inhibition | N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine | 27.04 - 106.75 | - |

| BuChE Inhibition | N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine | 58.01 - 277.48 | - |

| Antimicrobial Activity | Pyridazinone Derivatives | - | 62.5 - 250 |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Heterocyclic Core Variations

- : The oxadiazine derivative, 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine, replaces the pyridazinone with a 1,3,5-oxadiazine ring. While both compounds feature a 4-chlorophenyl group, the oxadiazine’s sulfur-free structure and trichloromethyl substituent reduce polarity compared to the pyridazinone-based target compound. This difference may alter binding affinity in biological systems .

- : Pyrazolo[3,4-d]pyrimidine derivatives (e.g., Example 53) incorporate a fused pyrimidine-indole system. These compounds prioritize planar aromaticity for kinase inhibition, contrasting with the pyridazinone’s non-planar, hydrogen-bonding capability .

Benzamide Derivatives

- : Thioether-linked benzamides (e.g., N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide) share the benzamide backbone but replace the pyridazinone-ethyl linker with thioether groups.

Physicochemical Properties

However, the trifluoromethyl group may reduce aqueous solubility compared to non-fluorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.